![molecular formula C11H9FN2O2 B1346395 1-(2-Fluorophenyl)-3-methyl-1h-pyrazole-5-carboxylic acid CAS No. 948293-26-3](/img/structure/B1346395.png)
1-(2-Fluorophenyl)-3-methyl-1h-pyrazole-5-carboxylic acid
Overview
Description
1-(2-Fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
The synthesis of 1-(2-Fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of 2-fluorobenzonitrile with appropriate reagents under specific conditions. For instance, the reaction of 2-fluorobenzonitrile with a strong acid and a saturated fatty alcohol can yield the desired compound through a series of intermediate steps . Another method involves the bromination of 2-fluoroacetophenone followed by a reaction with cyan-acetic ester and subsequent cyclization . Industrial production methods typically focus on optimizing these reactions to achieve high yields and purity while minimizing the use of toxic or expensive reagents.
Chemical Reactions Analysis
1-(2-Fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The fluorophenyl group can undergo substitution reactions with various nucleophiles or electrophiles. Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents.
Scientific Research Applications
1-(2-Fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorophenyl group and the pyrazole ring play crucial roles in its binding affinity and activity. The compound can interact with enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
1-(2-Fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid can be compared with other similar compounds, such as:
1-(2-Fluorophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid: Differing in the position of the carboxylic acid group.
1-(2-Fluorophenyl)-3-methyl-1H-pyrazole-5-carboxamide: Featuring a carboxamide group instead of a carboxylic acid group.
1-(2-Fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylate:
Biological Activity
1-(2-Fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid, with the chemical formula CHFNO and CAS number 948293-26-3, is a compound of significant interest in medicinal chemistry due to its various biological activities. This article explores its biological properties, including anti-inflammatory and analgesic effects, as well as its potential mechanisms of action.
- Molecular Weight : 220.20 g/mol
- Chemical Structure :
- Chemical Structure
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of pyrazole derivatives, including this compound. The compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.
Inhibition of COX Enzymes
A study published in MDPI reported that various pyrazole derivatives demonstrated significant inhibition of COX-1 and COX-2 enzymes. The selectivity index for these compounds was noteworthy, indicating their potential as anti-inflammatory agents with reduced gastrointestinal toxicity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and celecoxib .
Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) | Selectivity Index |
---|---|---|---|
This compound | TBD | TBD | TBD |
Analgesic Effects
The analgesic effects of this compound have also been investigated. In vivo studies utilizing animal models have shown that pyrazole derivatives can significantly reduce pain responses, comparable to standard analgesics.
Case Studies
- Carrageenan-Induced Paw Edema Model : In this model, compounds were assessed for their ability to reduce edema formation. The results indicated that this compound exhibited a dose-dependent reduction in paw swelling, suggesting effective analgesic properties .
- Histopathological Analysis : Following treatment with the compound, histopathological evaluations revealed minimal degenerative changes in the stomach and liver tissues of treated animals, indicating a favorable safety profile .
The mechanism by which this compound exerts its biological effects may involve several pathways:
- Inhibition of Pro-inflammatory Cytokines : The compound may reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Modulation of Pain Pathways : By inhibiting specific cyclooxygenase enzymes, it may alter pain signaling pathways in the central nervous system.
Toxicological Profile
According to available safety data sheets and toxicological reviews, there is currently no acute toxicity data available for this compound. However, it is classified as not hazardous under GHS guidelines . Further studies are necessary to fully elucidate its safety profile.
Summary Table
Property | Value |
---|---|
Chemical Formula | CHFNO |
CAS Number | 948293-26-3 |
Molecular Weight | 220.20 g/mol |
Anti-inflammatory Activity | Significant inhibition of COX enzymes |
Analgesic Effects | Effective in reducing pain responses |
Toxicity | Not classified as hazardous |
Properties
IUPAC Name |
2-(2-fluorophenyl)-5-methylpyrazole-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O2/c1-7-6-10(11(15)16)14(13-7)9-5-3-2-4-8(9)12/h2-6H,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHKBTXNLXBMUBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)O)C2=CC=CC=C2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101197811 | |
Record name | 1-(2-Fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101197811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
948293-26-3 | |
Record name | 1-(2-Fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=948293-26-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101197811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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